7-Nitro-1,2-dihydroindazol-3-one
Overview
Description
7-Nitro-1,2-dihydro-3H-indazol-3-one is a compound with the molecular formula C7H5N3O3 and a molecular weight of 179.13 . It is a product intended for research use.
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, which are structurally similar to 7-Nitro-1,2-dihydroindazol-3-one, has been summarized in recent literature . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 7-Nitro-1,2-dihydro-3H-indazol-3-one is 1S/C7H5N3O3/c11-7-4-2-1-3-5(10(12)13)6(4)8-9-7/h1-3H,(H2,8,9,11) .Chemical Reactions Analysis
Nitro-containing compounds, such as 7-Nitro-1,2-dihydroindazol-3-one, are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations .Mechanism of Action
Target of Action
The primary targets of 7-Nitro-1,2-dihydroindazol-3-one are Nitric Oxide Synthases (NOS) . These enzymes are responsible for the production of nitric oxide (NO), a key cellular signaling molecule .
Mode of Action
7-Nitro-1,2-dihydroindazol-3-one acts as a selective inhibitor for neuronal nitric oxide synthase . It inhibits the conversion of arginine to citrulline and nitric oxide (NO) in neuronal tissue . This inhibition indirectly affects cell signaling processes that rely on NO .
Biochemical Pathways
The inhibition of NOS by 7-Nitro-1,2-dihydroindazol-3-one affects various biochemical pathways. The most significant is the NO/cGMP pathway , where NO acts as a signaling molecule. By inhibiting NO production, the compound can modulate this pathway and its downstream effects .
Pharmacokinetics
The compound’s ability to inhibit nos in neuronal tissue suggests it can cross the blood-brain barrier and reach its target sites .
Result of Action
The inhibition of NOS and the subsequent reduction in NO production can have various molecular and cellular effects. For instance, it can modulate neurotransmission and neurovascular functions, which are regulated by NO .
Future Directions
properties
IUPAC Name |
7-nitro-1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7-4-2-1-3-5(10(12)13)6(4)8-9-7/h1-3H,(H2,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMKMDUVYPSCLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420749 | |
Record name | 7-nitro-1,2-dihydroindazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitro-1,2-dihydroindazol-3-one | |
CAS RN |
31775-97-0 | |
Record name | 7-nitro-1,2-dihydroindazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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